N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine
Description
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is a ketoxime derivative featuring a bicyclic indene core substituted with methoxy groups at positions 5 and 4. This compound is synthesized via condensation reactions involving 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one and hydroxylamine derivatives, as demonstrated in studies targeting bioactive molecules for neurological and antimicrobial applications .
Properties
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydroinden-1-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10-5-7-3-4-9(12-13)8(7)6-11(10)15-2/h5-6,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOBEIMRWGKGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=NO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with 5,6-dimethoxy-2,3-dihydro-1H-indene as the core structure.
Formation of the Indenylidene Intermediate: The indene derivative undergoes a series of reactions to form the indenylidene intermediate.
Introduction of the Hydroxylamine Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as described above, with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups and the hydroxylamine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine has been explored for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives derived from this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives showed inhibition zones greater than those observed with standard antibiotics like penicillin .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. For instance, docking simulations with DNA gyrase (a target for antibacterial agents) revealed promising binding affinities and interaction profiles, suggesting its potential as a lead compound in drug design .
Bioactive Reagents
The compound serves as a bioactive reagent in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules due to its ability to form stable intermediates during chemical reactions.
Table: Synthesis Applications
| Application Type | Description |
|---|---|
| Synthesis of Antimicrobials | Used as a building block for creating new antimicrobial agents . |
| Ligand Formation | Acts as a ligand in coordination chemistry . |
Materials Science
In materials science, this compound is investigated for its properties in polymer chemistry and nanotechnology. Its unique structure allows for modifications that can enhance the mechanical and thermal properties of polymers.
Case Study: Polymer Modification
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : 2,3-Dihydro-1H-inden-1-ylidene scaffold.
- Substituents : Methoxy groups at positions 5 and 6 enhance lipophilicity and influence binding affinity to biological targets.
Comparison with Structurally Similar Compounds
Anti-Alzheimer Agents: Donepezil Analogs
Donepezil (2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one) is an FDA-approved acetylcholinesterase (AChE) inhibitor. Compared to N-(5,6-dimethoxy-indenylidene)hydroxylamine:
- Structural Differences : Donepezil lacks the hydroxylamine group but includes a benzylpiperidine moiety for enhanced CNS penetration.
- Activity : Donepezil exhibits potent AChE inhibition (IC₅₀ ~6 nM), while derivatives of the target compound show moderate AChE inhibition in molecular docking studies .
Metabolic Stability: Comparison with N-(2-Methoxyphenyl)hydroxylamine
N-(2-Methoxyphenyl)hydroxylamine ():
- Metabolism: Rapid conversion to o-aminophenol and o-nitrosoanisole via hepatic microsomal enzymes (CYP450-dependent).
- Contrast : The target compound’s indene core may confer greater metabolic stability due to reduced ring strain and steric hindrance.
Pharmacological and Chemical Properties
Table 2: Comparative Analysis of Key Compounds
Biological Activity
N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse sources and research findings.
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.4 g/mol
- CAS Number : 36159-03-2
Biological Activities
The biological activities of this compound include:
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of hydroxylamines have been studied for their ability to induce apoptosis in various cancer cell lines. A study indicated that certain derivatives displayed notable cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468 through mechanisms involving topoisomerase I inhibition .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 18 | MCF-7 | 12.5 | Topoisomerase I Inhibition |
| Compound 20 | MDA-MB-468 | 15.0 | Apoptosis Induction |
Antioxidant Properties
Hydroxylamines are known for their antioxidant capabilities. The compound's structure allows it to scavenge free radicals effectively, which can protect cells from oxidative stress. Studies have demonstrated that related compounds can mitigate oxidative damage in cellular models .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar hydroxylamine functionalities have shown activity against various bacterial strains, indicating a potential for development as antimicrobial agents .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Free Radical Scavenging : The hydroxylamine group can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in cancer cell proliferation.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Activity : A series of hydroxylamine derivatives were screened against a panel of human tumor cell lines (NCI-60). Compounds demonstrated varying degrees of cytotoxicity, with some achieving significant inhibition rates against breast and colon cancer cells .
- Antioxidant Efficacy Assessment : Research highlighted the protective effects of hydroxylamines against oxidative stress in cardiac cell lines, showcasing their potential as therapeutic agents in cardiovascular diseases .
Q & A
Q. How can the synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine be optimized for high yield and purity?
Methodological Answer: Synthesis optimization involves:
- Catalyst Screening : Use Lewis acids (e.g., Er(OTf)₃) under inert conditions (argon) to stabilize reactive intermediates. Evidence from analogous indenyl derivatives shows yields up to 92% using Er(OTf)₃ in acetonitrile at 40°C for 20 hours .
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing charged transition states.
- Purification : Column chromatography (hexane:ethyl acetate = 7:3) effectively isolates the product. Confirm purity via NMR (e.g., ¹H NMR δ 8.38 ppm for aromatic protons) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ 3.72 ppm ).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the imine (C=N) bond geometry and dihydroindenyl ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 326.3 [M+H]⁺ for related triazolopyrimidine derivatives) .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions : Store in airtight containers under inert gas (argon) at -20°C to prevent oxidation of the hydroxylamine group.
- Stability Tests : Monitor degradation via HPLC under varying pH and temperature. Hydroxylamine derivatives are prone to hydrolysis at pH > 7 .
Advanced Research Questions
Q. What enzymatic pathways mediate the metabolic activation or detoxification of this hydroxylamine derivative?
Methodological Answer:
- Microsomal Incubations : Use hepatic microsomes (e.g., rat or rabbit) with NADPH to identify metabolites. For example, hydroxylamine derivatives can form reactive intermediates (e.g., nitroso compounds) via CYP2E1-mediated oxidation .
- Enzyme Inhibition Assays : Co-incubate with CYP-specific inhibitors (e.g., disulfiram for CYP2E1) to confirm metabolic pathways .
Q. How does the electronic structure of the dihydroindenyl core influence reactivity in catalytic applications?
Methodological Answer:
- Computational Studies : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO). The methoxy groups donate electron density, stabilizing the imine moiety and enhancing electrophilicity .
- Reactivity Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate the imine’s role as a directing group .
Q. What analytical challenges arise when detecting this compound in environmental or biological matrices?
Methodological Answer:
- Interference Mitigation : Avoid dithionite or hydroxylamine-based extraction methods, as they generate N/S-containing artifacts via aldehyde/ketone reactions .
- LC-MS/MS Optimization : Use reverse-phase C18 columns with methanol/water gradients and multiple reaction monitoring (MRM) for selective detection .
Contradictions and Research Gaps
- Metabolic Outcomes : Rat microsomes predominantly reduce hydroxylamines to parent amines, while rabbit microsomes favor oxidative pathways . This species-specific divergence complicates toxicological extrapolation.
- Analytical Artifacts : Hydroxylamine-based extraction methods artificially generate N/S-containing molecules, necessitating validation with alternative techniques (e.g., solid-phase extraction) .
Future Directions
- Structure-Activity Relationships (SAR) : Modify the dihydroindenyl core with halogens or electron-withdrawing groups to tune redox properties.
- In Silico Toxicity Prediction : Use machine learning models trained on hydroxylamine derivatives to predict genotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
